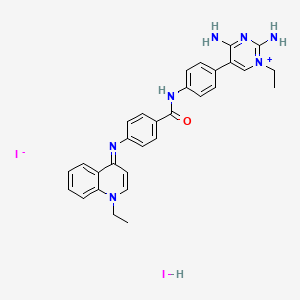
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide is a complex organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinium structure, followed by the introduction of the pyrimidinium and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated quinolines, amines, and carbonyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide include other quinolinium derivatives and pyrimidinium compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
50309-02-9 |
|---|---|
分子式 |
C30H31I2N7O |
分子量 |
759.4 g/mol |
IUPAC 名称 |
N-[4-(2,4-diamino-1-ethylpyrimidin-1-ium-5-yl)phenyl]-4-[(1-ethylquinolin-4-ylidene)amino]benzamide;iodide;hydroiodide |
InChI |
InChI=1S/C30H29N7O.2HI/c1-3-36-18-17-26(24-7-5-6-8-27(24)36)33-22-15-11-21(12-16-22)29(38)34-23-13-9-20(10-14-23)25-19-37(4-2)30(32)35-28(25)31;;/h5-19H,3-4H2,1-2H3,(H4,31,32,34,35,38);2*1H |
InChI 键 |
OFTSBFTXAFKJKJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=C[N+](=C(N=C4N)N)CC)C5=CC=CC=C51.I.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


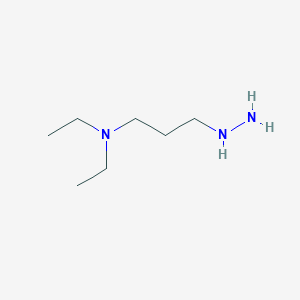
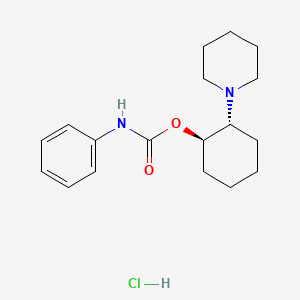
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
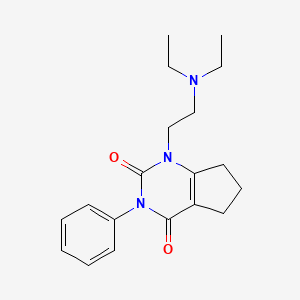
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
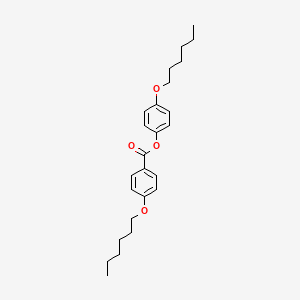
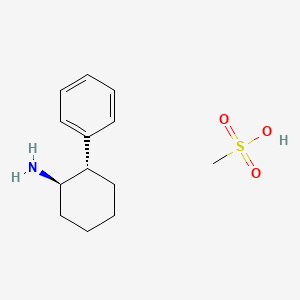
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
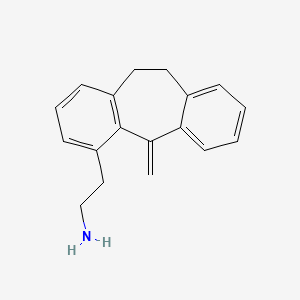
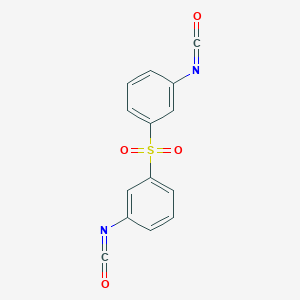
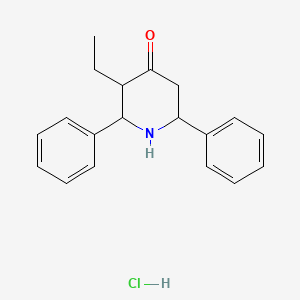
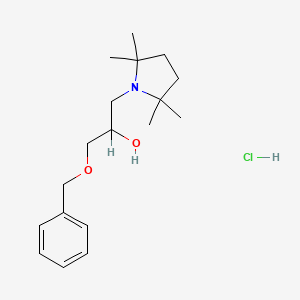
![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
